6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Most of the synthetic strategies, both classic and recent, for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The structure of these compounds can be modified by introducing different substituents, which can significantly affect their biological activity .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant area of research involves the synthesis of imidazo-[1,2-a]pyridine derivatives and their evaluation for antimicrobial properties. Imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters were used as starting materials to synthesize a range of compounds, including imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were then tested for antimicrobial activity. This highlights the potential of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester derivatives in contributing to new antimicrobial agents (Turan-Zitouni, G., Blache, Y., & Güven, K., 2001).
Chemical Synthesis Techniques
Research has also focused on developing new methods for the synthesis of imidazo[1,2-a]pyridines, utilizing this compound as a precursor. For example, a one-pot synthesis approach has been reported, showcasing the versatility of these compounds in chemical synthesis. Such methods enable the introduction of various substituents into the imidazo[1,2-a]pyridine framework, demonstrating the compound's utility in constructing complex chemical structures (Crawforth, J., & Paoletti, M., 2009).
Advanced Organic Synthesis
Further research includes the advanced synthesis of imidazo[1,2-a]pyridines by oxidative coupling of 2-aminopyridines with β-keto esters. This synthesis approach underscores the broader chemical applicability of this compound derivatives in constructing complex organic molecules. Such advancements in synthetic chemistry pave the way for the development of novel compounds with potential applications across various fields (Wang, X., Ma, L., & Yu, W., 2011).
Novel Synthetic Pathways
Research efforts have also been directed towards developing novel synthetic pathways for the production of imidazo[1,2-a]pyridine derivatives. For instance, a method was developed for the direct oxidation of methyl groups in compound precursors, highlighting innovative approaches to synthesizing these compounds. Such research not only expands the understanding of synthetic chemistry but also opens new avenues for the creation of biologically active molecules (Lifshits, A., Ostapchuk, P. N., & Brel, V. K., 2015).
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines likely involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . Additionally, new strategies for the direct functionalization of imidazo[1,2-a]pyridines are likely to be explored .
Mechanism of Action
Imidazo[1,2-a]pyridines have been used in the synthesis of various drugs and drug candidates . For example, several representatives are clinically used, such as the cardiotonic agent olprinone, the analgesic miroprofen, the anticancer agent zolimidine, the antiosteoporosis drug minodronic acid, and the agent for the treatment of insomnia and brain disorders, zolpidem .
The synthesis of imidazo[1,2-a]pyridines often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Properties
IUPAC Name |
ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLSPTWUPWXKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151745 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-23-3 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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